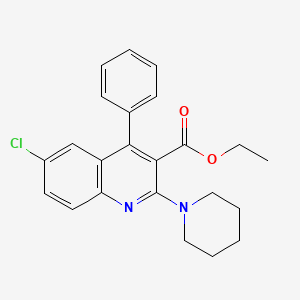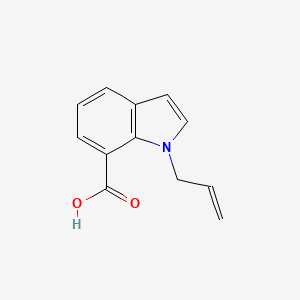
5,alpha-Dimethyloxazolidine-3-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,alpha-Dimethyloxazolidine-3-ethanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is known for its unique structure, which includes an oxazolidine ring substituted with methyl groups and an ethanol side chain. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,alpha-Dimethyloxazolidine-3-ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amino alcohols with aldehydes or ketones, followed by reduction to yield the desired oxazolidine derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5,alpha-Dimethyloxazolidine-3-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different alcohols or amines depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: 5,alpha-Dimethyloxazolidine-3-ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying the behavior of oxazolidine derivatives in biological systems .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5,alpha-Dimethyloxazolidine-3-ethanol involves its interaction with specific molecular targets and pathways. The compound’s oxazolidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with different substituents and properties.
3-Methyl-2-oxazolidinone: A related compound with a similar ring structure but different functional groups.
2-Oxazolidinone: A simpler oxazolidine derivative with fewer substituents.
Uniqueness: 5,alpha-Dimethyloxazolidine-3-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial manufacturing .
Properties
CAS No. |
21838-80-2 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)3-8-4-7(2)10-5-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
AOMORPLAHSIXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CO1)CC(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
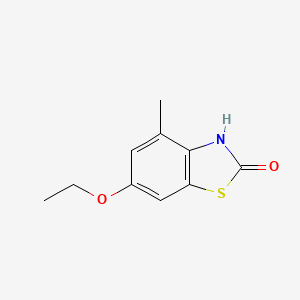
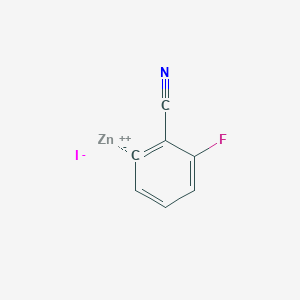
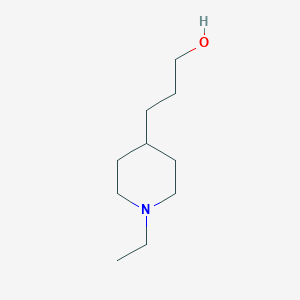
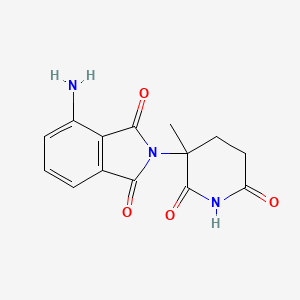
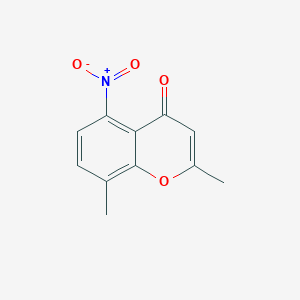
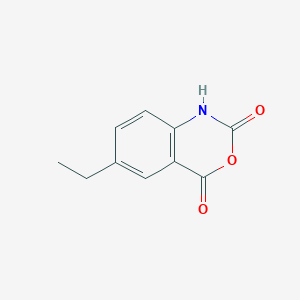

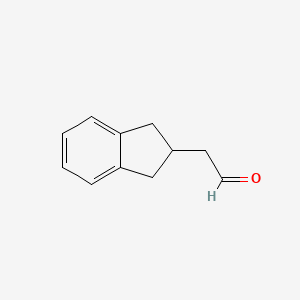
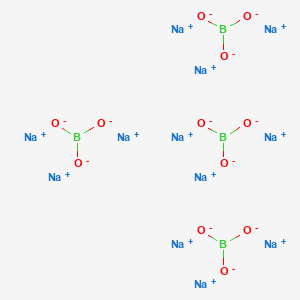
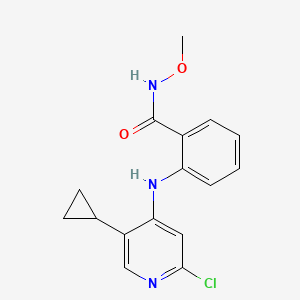
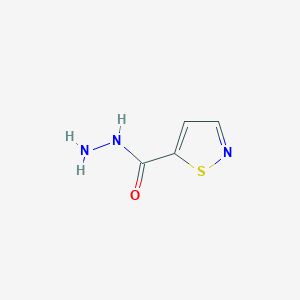
![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
